Methyl 4-({2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}methyl)benzoate
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Overview
Description
Methyl 4-({2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}methyl)benzoate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}methyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[3,4-b]furan core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3-fluorophenyl group: This step often involves a condensation reaction with a fluorinated benzaldehyde derivative.
Esterification: The final step involves the esterification of the benzoate group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic structure and functional groups could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of Methyl 4-({2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}methyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler compound with a similar ester functional group.
3-fluorobenzaldehyde: Shares the fluorinated aromatic ring but lacks the complex furan structure.
Benzo[3,4-b]furan derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Methyl 4-({2-[(3-fluorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yloxy}methyl)benzoate is unique due to its combination of a fluorinated aromatic ring, a benzo[3,4-b]furan core, and an ester functional group. This combination of features gives it distinct chemical and biological properties that are not found in simpler or less functionalized analogs.
Properties
Molecular Formula |
C24H17FO5 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 4-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C24H17FO5/c1-28-24(27)17-7-5-15(6-8-17)14-29-19-9-10-20-21(13-19)30-22(23(20)26)12-16-3-2-4-18(25)11-16/h2-13H,14H2,1H3/b22-12- |
InChI Key |
JWXRLYBAVDZTGU-UUYOSTAYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)F)/O3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)F)O3 |
Origin of Product |
United States |
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